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  • Product: 5-chloro-2-methylpyridin-3-ol
  • CAS: 91420-23-4

Core Science & Biosynthesis

Foundational

Foreword: The Imperative of Unambiguous Characterization

An In-Depth Technical Guide to the Structural Elucidation of 5-chloro-2-methylpyridin-3-ol In the realms of pharmaceutical and agrochemical development, the precise molecular structure of a compound is its foundational i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-chloro-2-methylpyridin-3-ol

In the realms of pharmaceutical and agrochemical development, the precise molecular structure of a compound is its foundational identity. Substituted pyridines, such as 5-chloro-2-methylpyridin-3-ol, represent a class of heterocyclic compounds of immense interest due to their prevalence as core scaffolds in a multitude of active molecules.[1] Their biological activity is intrinsically linked to the specific arrangement of substituents on the pyridine ring. Consequently, the unambiguous structural elucidation of a novel or synthesized pyridine derivative is not merely a procedural step but a critical prerequisite for advancing research, ensuring patentability, and meeting stringent regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-chloro-2-methylpyridin-3-ol. We will move beyond a simple recitation of techniques to explore the synergistic logic behind the analytical workflow. The causality of experimental choices will be explained, presenting a self-validating system where each piece of data corroborates the others to build an unshakeable structural hypothesis.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic analysis, the first step is to establish the compound's molecular formula. This is the cornerstone upon which all subsequent structural interpretation is built.

1.1. High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas.

For 5-chloro-2-methylpyridin-3-ol, the expected molecular formula is C₆H₆ClNO. The presence of a single chlorine atom provides a highly characteristic isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit a distinctive pattern for the molecular ion: an 'M+' peak and an 'M+2' peak with a relative intensity ratio of approximately 3:1. This observation is a primary, crucial confirmation of the presence of one chlorine atom.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[2]

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion. For C₆H₆³⁵ClNO, the calculated exact mass of the protonated species [C₆H₇³⁵ClNO]⁺ is 144.0216.

    • Confirm the presence of the [M+H+2]⁺ peak at approximately m/z 146.0187 with roughly one-third the intensity.

    • Utilize the instrument's software to calculate the elemental composition from the measured exact mass, ensuring the result matches the expected formula with an error of less than 5 ppm.

1.2. Degree of Unsaturation

Once the molecular formula (C₆H₆ClNO) is confirmed, the degree of unsaturation (DoU), or double bond equivalent, can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 6 + 1 - (6/2) - (1/2) + (1/2) = 4

A DoU of 4 is characteristic of a simple aromatic ring system, such as benzene or, in this case, pyridine, which accounts for three double bonds and one ring. This initial calculation immediately aligns with the proposed pyridine structure.

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With the molecular formula confirmed, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to the final elucidated structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[3]

Expected Absorptions for 5-chloro-2-methylpyridin-3-ol:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl (-CH₃) group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

  • C=C and C=N Stretch (Aromatic Ring): A series of sharp, medium-to-weak bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring vibrations.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O bond of the phenolic hydroxyl group.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

The presence of these key bands provides strong, direct evidence for the hydroxyl group and the substituted pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[4][5] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to definitively assign the structure.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable -OH proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish connectivity.

2.2.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • -OH Proton (1H, singlet, broad): Expected to appear as a broad singlet in the range of δ 9.0-10.0 ppm. Its broadness is due to chemical exchange and hydrogen bonding.

  • Aromatic Proton H-4 (1H, doublet): This proton is adjacent to H-6. It will appear as a doublet. Its precise chemical shift is influenced by the ortho -OH and meta -Cl groups. Expected around δ 7.3-7.5 ppm.

  • Aromatic Proton H-6 (1H, doublet): This proton is adjacent to H-4. It will appear as a doublet with the same coupling constant as H-4. It is influenced by the ortho nitrogen and meta -Cl group. Expected around δ 8.0-8.2 ppm.

  • -CH₃ Protons (3H, singlet): The methyl group protons at position 2 have no adjacent protons, so they will appear as a sharp singlet. Expected around δ 2.3-2.5 ppm.

2.2.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Spectrum: The molecule has 6 carbon atoms, and due to the lack of symmetry, all 6 are expected to be chemically distinct, resulting in 6 signals.

  • C-3 (bearing -OH): This carbon is attached to an electronegative oxygen, shifting it significantly downfield. Expected around δ 150-155 ppm.

  • C-2 (bearing -CH₃): Also significantly downfield due to its proximity to the nitrogen atom. Expected around δ 145-150 ppm.

  • C-5 (bearing -Cl): The carbon attached to chlorine will be shifted downfield. Expected around δ 125-130 ppm.

  • C-6 & C-4: These aromatic CH carbons will appear in the typical aromatic region. Expected between δ 120-140 ppm.

  • -CH₃ Carbon: The methyl carbon will appear upfield. Expected around δ 15-20 ppm.

2.2.3. 2D NMR: Confirming the Connections

While 1D NMR provides strong evidence, 2D NMR experiments are essential for creating a self-validating, unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). A crucial cross-peak will be observed between the signals for H-4 and H-6, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will show correlations for:

    • H-4 ↔ C-4

    • H-6 ↔ C-6

    • -CH₃ protons ↔ -CH₃ carbon

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the different fragments of the molecule.

Key Expected HMBC Correlations:

  • -CH₃ protons (at C-2) will correlate to:

    • C-2 (2-bond correlation, often weak or absent)

    • C-3 (2-bond correlation)

    • C-6 (3-bond correlation across the nitrogen)

  • H-4 proton will correlate to:

    • C-3 (2-bond correlation)

    • C-5 (2-bond correlation)

    • C-6 (3-bond correlation)

  • H-6 proton will correlate to:

    • C-5 (2-bond correlation)

    • C-2 (3-bond correlation across the nitrogen)

    • C-4 (3-bond correlation)

The observation of these specific long-range correlations, particularly the link from the methyl protons to C-3 and C-6, and from H-6 to C-2, definitively locks the positions of all substituents on the pyridine ring.

Integrated Analysis Workflow and Data Summary

The power of this methodology lies in the integration of all data points. A discrepancy in any one technique would invalidate the proposed structure and prompt re-evaluation.

Workflow for Structural Elucidation

Elucidation_Workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation HRMS HRMS Analysis DoU Calculate Degree of Unsaturation HRMS->DoU Provides Molecular Formula IR IR Spectroscopy (Functional Groups) DoU->IR Suggests Aromatic Ring H_NMR 1H NMR (Proton Environments) IR->H_NMR Confirms -OH Group C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Suggests Protonated Carbons COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (C-H Direct Bonds) H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR->HSQC C_NMR->HMBC Final_Structure Final Elucidated Structure: 5-chloro-2-methylpyridin-3-ol COSY->Final_Structure Integrate all data HSQC->Final_Structure Integrate all data HMBC->Final_Structure Integrate all data

Caption: Integrated workflow for the structural elucidation of 5-chloro-2-methylpyridin-3-ol.

Summary of Expected Spectroscopic Data
Technique Observation Interpretation
HRMS [M+H]⁺ at m/z ~144.0216Confirms molecular formula C₆H₆ClNO.
M+2 peak (~33% intensity)Confirms presence of one chlorine atom.
IR Broad ~3400 cm⁻¹O-H stretch (hydroxyl group).
~3050 cm⁻¹, ~2950 cm⁻¹Aromatic and aliphatic C-H stretches.
~1400-1650 cm⁻¹ (multiple)C=C/C=N stretches of pyridine ring.
¹H NMR δ ~9.5 (1H, s, broad)Hydroxyl proton (-OH).
δ ~8.1 (1H, d)Aromatic proton (H-6).
δ ~7.4 (1H, d)Aromatic proton (H-4).
δ ~2.4 (3H, s)Methyl protons (-CH₃).
¹³C NMR 6 distinct signalsConfirms molecular asymmetry.
δ ~15-155 ppmRange covers aliphatic and aromatic/heteroaromatic carbons.
2D NMR COSY, HSQC, HMBCProvides definitive H-H, C-H, and long-range C-H correlations to confirm substituent positions.
Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming the structure of 5-chloro-2-methylpyridin-3-ol.

Conclusion

The structural elucidation of 5-chloro-2-methylpyridin-3-ol is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with the foundational molecular formula from HRMS and layering on functional group information from IR, a detailed connectivity map from a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and self-validated structural assignment. This rigorous, evidence-based workflow is essential for ensuring the scientific integrity of research and development involving novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
  • Bhattacharyya, A., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved February 4, 2026, from [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1633-1637.
  • Indian Journal of Pharmaceutical Sciences. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-methylpyridin-3-ol

This guide details the mass spectrometry fragmentation dynamics of 5-chloro-2-methylpyridin-3-ol (CAS: 41186-03-2).[1][2] It is structured for analytical chemists and drug development scientists requiring precise structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 5-chloro-2-methylpyridin-3-ol (CAS: 41186-03-2).[1][2] It is structured for analytical chemists and drug development scientists requiring precise structural elucidation of this common pharmaceutical intermediate.[2]

[1][2]

Executive Summary & Chemical Context

5-chloro-2-methylpyridin-3-ol (C₆H₆ClNO) is a functionalized pyridine derivative often employed as a scaffold in the synthesis of kinase inhibitors and GABAergic modulators.[1][2] Its mass spectral behavior is governed by three competing mechanistic drivers:

  • The Chlorine Isotope Signature: A distinct 3:1 intensity ratio at M/M+2.[1][2]

  • Pyridinol-Pyridone Tautomerism: Facilitating the neutral loss of Carbon Monoxide (CO).[1][2]

  • Ring Instability: Leading to the expulsion of Hydrogen Cyanide (HCN) and Chlorine radicals.[2]

This guide provides a self-validating framework for identifying this analyte in complex matrices (e.g., reaction mixtures, metabolite screens).

Physicochemical Profile & MS Readiness

PropertyValueMS Implication
Monoisotopic Mass 143.0138 Da Base peak for identification (M+[1][2]• in EI; [M+H]+ in ESI).[1][2]
Formula C₆H₆ClNONitrogen Rule applies: Even mass (143) indicates odd nitrogen count in ESI (+H).[1][2]
LogP ~1.8Suitable for Reverse Phase LC-MS (C18).[1][2]
pKa (OH) ~8.5Ionizes well in ESI(-) (deprotonation) and ESI(+) (protonation on N).[1][2]
Isotopes ³⁵Cl / ³⁷ClDiagnostic Flag: M (143) and M+2 (145) appear in a ~3:1 ratio.[1][2]

Fragmentation Mechanics (The Core)

The fragmentation of 5-chloro-2-methylpyridin-3-ol is not random; it follows a deterministic pathway driven by the stability of the resulting radical cations (EI) or closed-shell ions (ESI).[1][2]

The Primary Pathway: CO Expulsion (The "Phenol" Mimic)

Unlike simple pyridines, 3-hydroxypyridines exist in equilibrium with their keto-tautomers (pyridones).[1][2] Under ionization energy, the keto-form facilitates the extrusion of a neutral CO molecule (28 Da) .[2]

  • Mechanism: The molecular ion undergoes a ring contraction to form a pyrrole-like cation.[1]

  • Observation: A sharp transition from m/z 143 → m/z 115 .

  • Validation: The fragment at m/z 115 retains the chlorine atom, preserving the 3:1 isotope ratio (115/117).

The Secondary Pathway: HCN Loss

Characteristic of the pyridine ring, the loss of HCN (27 Da) occurs either directly from the parent or sequentially after CO loss.[2]

  • Pathway A (Direct): m/z 143 → m/z 116 (Loss of HCN).[1][2]

  • Pathway B (Sequential): m/z 115 (Pyrrole-like) → m/z 88 (Loss of HCN).[1][2]

The Halogen Pathway: Radical Cleavage

The C-Cl bond is the weakest link for radical fragmentation.

  • Loss of Cl[2][3]• (35/37 Da): Generates a cation at m/z 108 . This peak will lack the chlorine isotope pattern (singlet peak).

  • Loss of HCl (36/38 Da): Common in ESI/APCID, generating m/z 107 .[2]

Visualization of Fragmentation Pathways

The following diagram maps the divergent pathways validated for this structure.

FragmentationPathway Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 143 / 145 (3:1) Frag_CO [M - CO] (Pyridone Tautomer) m/z 115 / 117 Parent->Frag_CO - CO (28 Da) (Major Path) Frag_HCN [M - HCN] (Ring Cleavage) m/z 116 / 118 Parent->Frag_HCN - HCN (27 Da) Frag_Cl [M - Cl•] (Radical Loss) m/z 108 Parent->Frag_Cl - Cl• (35 Da) Frag_CO_HCN [M - CO - HCN] (Pyrrole Fragmentation) m/z 88 / 90 Frag_CO->Frag_CO_HCN - HCN (27 Da) Frag_CO_Cl [M - CO - Cl] m/z 80 Frag_CO->Frag_CO_Cl - Cl• (35 Da)

Caption: Divergent fragmentation tree for 5-chloro-2-methylpyridin-3-ol showing mass transitions.[1][2]

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this LC-MS/MS workflow. This protocol is designed to differentiate the analyte from potential isomers (e.g., 2-chloro-6-methylpyridin-3-ol).[1][2]

Sample Preparation[1][2]
  • Stock: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • Filtration: 0.2 µm PTFE filter (removes particulate noise).

LC-MS Conditions (ESI Mode)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

    • Capillary Voltage: 3.5 kV.[1][2]

    • Collision Energy (CE):[1][2] Ramp 10–40 eV to capture all fragments.[1][2]

Data Interpretation Workflow[1][2]

Workflow Sample Sample Injection Detect MS1 Detection Scan 100-200 m/z Sample->Detect Filter1 Isotope Check Look for 143/145 pair Detect->Filter1 Filter2 MS2 Fragmentation Target m/z 143 Filter1->Filter2 Confirm Confirmation Presence of m/z 115 & 108 Filter2->Confirm

Caption: Step-by-step logic flow for confirming analyte identity using MS/MS.

Diagnostic Ion Table

Use this table to assign peaks in your spectrum.

m/z (Nominal)Ion CompositionLoss IdentityRelative Abundance (Est.)[1][2][4]Notes
143 [C₆H₆³⁵ClNO]+Parent (M)100%Base peak in soft ionization.
145 [C₆H₆³⁷ClNO]+Isotope (M+2)~32%Confirms Chlorine presence.[1][2]
115 [C₅H₆³⁵ClN]+M - CO60-80%Critical Diagnostic. Indicates 3-hydroxypyridine core.[1][2]
108 [C₆H₆NO]+M - Cl[1][2]•20-40%Loss of halogen radical.[1][2]
107 [C₆H₅NO]+•M - HCl10-30%Common in EI or high-energy CID.
88 [C₄H₅³⁵Cl]+M - CO - HCN15-25%Deep fragmentation product.[1][2]
80 [C₅H₆N]+M - CO - Cl10-20%Pyridinium ring remnant.[1][2]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link][1][2]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Chlorine Isotopes and Nitrogen Rule. Available at: [Link][1][2]

  • Science Ready. Mass Spectrometry Fragmentation Patterns of Hydroxy-Aromatics. Available at: [Link][1][2]

  • PubChem. Compound Summary for 5-Chloro-2-methylpyridin-3-ol (CID 41186-03-2).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra.[1][2][5][6][7][8][9][10][11][12][13] University Science Books.[1][2] (Standard reference for mechanism validation).

Sources

Foundational

Tautomerism in Substituted Hydroxypyridines: A Technical Guide for Drug Design

Executive Summary For medicinal chemists and structural biologists, the tautomeric equilibrium of substituted hydroxypyridines is not merely a physical curiosity—it is a critical determinant of ligand-target binding, mem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and structural biologists, the tautomeric equilibrium of substituted hydroxypyridines is not merely a physical curiosity—it is a critical determinant of ligand-target binding, membrane permeability, and metabolic stability. While the parent 2-hydroxypyridine exists predominantly as the 2-pyridone (lactam) tautomer in aqueous solution, substituents and environmental factors can dramatically shift this equilibrium.[1][2] This guide provides a technical analysis of these shifts, offering predictive insights and validated experimental protocols to characterize tautomeric ratios (


) in novel drug candidates.

Fundamentals of the Equilibrium

The core equilibrium exists between the hydroxy-pyridine (lactim) and pyridone (lactam) forms. Understanding the driving forces behind this equilibrium is prerequisite to manipulating it via substitution.

The Aromaticity vs. Solvation Trade-off
  • Gas Phase: The 2-hydroxypyridine (2-HP) form is often energetically preferred (

    
    ) or comparable to the pyridone form.[3] The 2-HP form retains full aromaticity of the pyridine ring.
    
  • Aqueous Solution: The equilibrium shifts decisively to the 2-pyridone (2-PY) form (

    
    ).[3]
    
    • Driver: Although 2-pyridone loses some aromatic stabilization energy (ASE), it gains significant solvation energy due to its large dipole moment and the ability of the N-H and C=O moieties to act as potent hydrogen bond donors and acceptors, respectively.

  • Solid State: 2-Pyridone is generally favored due to the formation of stable, intermolecularly hydrogen-bonded dimers (

    
    ).
    
3- and 4-Hydroxypyridines
  • 4-Hydroxypyridine: Behave similarly to the 2-isomer, favoring the 4-pyridone form in polar media.

  • 3-Hydroxypyridine: Unique behavior. It cannot form a neutral quinoid-like pyridone structure without disrupting the ring significantly. Instead, it exists in equilibrium between the neutral enol and a zwitterionic form (O

    
     / NH
    
    
    
    ), which is highly sensitive to pH and solvent polarity.

Substituent Effects: Tuning the Equilibrium

Substituents perturb the equilibrium by altering the electron density of the ring nitrogen (affecting proton affinity) or by sterically hindering solvation.

Electronic Effects (Hammett Correlation)

Electron-withdrawing groups (EWGs) generally destabilize the pyridone form relative to the hydroxy form, particularly when placed at positions that reduce the basicity of the ring nitrogen.

Table 1: Impact of Substituents on Tautomeric Preference (2-Isomer Series)

CompoundDominant Form (Water)Dominant Form (Non-polar)Mechanistic Rationale
Parent (2-HP) Pyridone (

)
Mixed / PyridoneHigh dipole solvation stabilizes pyridone.
6-Chloro-2-HP Hydroxy HydroxyInductive withdrawal (

) reduces N-basicity; steric clash at C6 hinders N-solvation.
5-Nitro-2-HP PyridonePyridoneStrong resonance withdrawal stabilizes the negative charge on oxygen in the pyridone resonance contributor.
6-Methyl-2-HP PyridoneMixedSteric bulk at C6 slightly destabilizes pyridone solvation, but electronic donation (+I) keeps N basic.
The "6-Chloro Effect"

The 6-chloro substituent is a classic example of a "tautomeric switch."

  • Mechanism: The chlorine atom at the 6-position exerts a strong inductive effect (

    
    ), reducing the proton affinity of the adjacent nitrogen. Furthermore, the steric bulk of the chlorine atom interferes with the hydration shell required to stabilize the highly polar N-H bond of the pyridone form.
    
  • Result: Unlike the parent, 6-chloro-2-hydroxypyridine exists significantly (often predominantly) in the hydroxy form, even in polar solvents. This is a critical design feature for kinase inhibitors where a specific H-bond donor/acceptor pattern is required.

Visualization of Tautomeric Drivers

The following diagram illustrates the competing forces shifting the equilibrium.

TautomerismDrivers cluster_legend Key Drivers HP Hydroxy Form (Lactim) (Aromatic, Low Dipole) PY Pyridone Form (Lactam) (Polar, High Dipole) HP->PY Polar Solvent (Water) High Dielectric HP->PY 5-Nitro / 3-Cyano (Resonance Stabilization) PY->HP Gas Phase / Non-polar (CCl4, Cyclohexane) PY->HP 6-Chloro / 6-Fluoro (Inductive + Steric) Solvation Solvation Dipole Stabilization Dipole Stabilization Solvation->Dipole Stabilization Substituents Substituents Basicity Modulation Basicity Modulation Substituents->Basicity Modulation

Figure 1: Competing environmental and structural factors driving the Hydroxypyridine-Pyridone equilibrium.

Implications in Drug Design

Kinase Inhibitor Binding (Hinge Region)

Kinase hinge regions require specific hydrogen bond donor (D) and acceptor (A) motifs.

  • Pyridone Form: Presents an A-D motif (C=O acceptor, N-H donor).

  • Hydroxy Form: Presents a D-A motif (O-H donor, N: acceptor).

  • Design Risk: If a scaffold is designed to bind as the hydroxy tautomer (mimicking the adenine ring of ATP), but the substituent pattern favors the pyridone form in water, the energetic penalty of forcing the "wrong" tautomer upon binding (

    
    ) will severely penalize affinity (
    
    
    
    ).
Permeability and Bioavailability

The hydroxy tautomer is generally more lipophilic (


) and less polar than the pyridone tautomer.
  • Strategy: "Masking" a polar pyridone as a hydroxy tautomer via temporary prodrugs or specific substitution (e.g., 6-F/Cl) can enhance passive membrane permeability. Once in the binding pocket, the local environment (often hydrophobic) may shift the equilibrium back or stabilize the required form.

Experimental Protocol: Determination of

This protocol uses NMR spectroscopy, the gold standard for solution-phase tautomerism, as it provides distinct signals for both species if exchange is slow on the NMR timescale, or a weighted average if fast.

Protocol: and NMR Analysis[4]

Objective: Determine the molar ratio of Pyridone (


) to Hydroxy (

) forms.

Materials:

  • Deuterated Solvents:

    
     (non-polar), 
    
    
    
    (polar aprotic),
    
    
    (polar protic).
  • Internal Standard (optional): TMS or residual solvent peak.

Workflow:

  • Sample Preparation:

    • Prepare a 10-20 mM solution of the analyte.

    • Critical: Ensure solvents are anhydrous for

      
       runs; trace water catalyzes proton exchange, collapsing individual signals into an average.
      
  • Acquisition:

    • Run

      
       NMR (min 64 scans).
      
    • Run

      
       NMR (min 512 scans) – Carbon shifts are often more diagnostic.
      
  • Analysis & Calculation:

    • Scenario A: Slow Exchange (Distinct Peaks Visible)

      • Integrate diagnostic protons.[4]

      • Pyridone: Look for deshielded N-H (

        
         ppm) and C3/C5 protons.
        
      • Hydroxy: Look for O-H (variable) and distinct aromatic splitting.

    • Scenario B: Fast Exchange (Averaged Peaks)

      • Observe the chemical shift of the Carbonyl/C-O carbon (C2 or C4).

      • Note: Requires reference values for "pure" forms (often obtained from O-methyl and N-methyl fixed derivatives).

Diagnostic Signals (General Reference):

NucleusPyridone Form (Lactam)Hydroxy Form (Lactim)

(C2/C4)

(Carbonyl-like)

(Deshielded Ar-C)

(C3/C5)
Shielded (upfield) due to resonanceLess shielded (aromatic)

(N-H)
Visible broad singlet (

)
Absent (N is bare)
Workflow Diagram

NMR_Protocol Start Synthesize Hydroxypyridine Derivative Solubility Check Solubility (CDCl3 vs DMSO) Start->Solubility RunNMR Acquire 1H & 13C NMR Solubility->RunNMR CheckExchange Are signals distinct? RunNMR->CheckExchange SlowEx Slow Exchange Regime (Distinct Tautomers) CheckExchange->SlowEx Yes FastEx Fast Exchange Regime (Averaged Signals) CheckExchange->FastEx No Integrate Integrate Distinct Peaks Calculate Ratio Directly SlowEx->Integrate SynthFixed Synthesize Fixed Derivatives (N-Me and O-Me) FastEx->SynthFixed Result Determine K_taut Integrate->Result Compare Compare Chemical Shifts Calculate Weighted Average SynthFixed->Compare Compare->Result

Figure 2: Decision matrix for experimental determination of tautomeric ratios via NMR.

References

  • Substituent Effects on Tautomerism

    • Title: Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
    • Source: Arkivoc, 2002.[5]

    • URL:[Link]

  • Thermodynamics of the Equilibrium

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Solvent Effects & 6-Chloro Substitution

    • Title: A theoretical study of the protomeric equilibrium of 6-chloro-2-hydroxypyridine in the gas phase and in solution.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[6]

    • URL:[Link]

  • Tautomerism in Drug Discovery

    • Title: Tautomerism in Drug Discovery.
    • Source: Journal of Computer-Aided Molecular Design.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cross-Coupling Strategies for 5-Chloro-2-methylpyridin-3-ol

This Application Note is designed for researchers and process chemists optimizing the functionalization of 5-chloro-2-methylpyridin-3-ol . It moves beyond generic textbook descriptions to address the specific electronic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 5-chloro-2-methylpyridin-3-ol . It moves beyond generic textbook descriptions to address the specific electronic and steric challenges of this scaffold.

Part 1: Strategic Analysis & Reactivity Profile

The Scaffold Challenge

5-chloro-2-methylpyridin-3-ol presents a unique "push-pull" electronic environment that complicates standard cross-coupling protocols.

  • The 5-Chloro "Trap": Unlike 2- or 4-chloropyridines, the chlorine at the 5-position (beta to nitrogen) cannot rely on the nitrogen's inductive electron-withdrawal to facilitate oxidative addition. It behaves more like a deactivated aryl chloride than a heteroaryl halide.

    • Implication: Standard catalysts (e.g., Pd(PPh3)4) are often insufficient. You require electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to drive the oxidative addition step.

  • The 3-Hydroxyl "Poison": The acidic proton (pKa ~8-9) is problematic.

    • Interference: It consumes stoichiometric base, potentially altering the active catalytic species.

    • Coordination: The pyridinol oxygen can coordinate to Pd(II), forming off-cycle resting states that stall the catalytic turnover.

  • The 2-Methyl Sterics: While generally stable, the ortho-methyl group exerts steric pressure on the 3-OH, potentially twisting protecting groups out of plane, but it creates a "pocket" that protects the nitrogen from N-arylation side reactions.

Decision Matrix: Protection vs. Direct Coupling
FeatureRoute A: Protection-First (Recommended) Route B: Direct Coupling (Advanced)
Reliability High. Eliminates catalyst poisoning and solubility issues.Moderate. Highly dependent on substrate solubility and base choice.
Atom Economy Lower (requires two extra steps).High.
Purification Standard silica chromatography.Difficult; zwitterionic product often streaks on silica.
Catalyst Load Low (0.5 – 2 mol%).High (3 – 5 mol%) to overcome poisoning.
Best For Scale-up (>5g), GMP intermediates.Rapid screening, medicinal chemistry libraries.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Targeting the 5-position after O-protection.

Phase 1: O-Protection (The "Clean" Start)

Before coupling, mask the phenol as a methoxymethyl (MOM) or benzyl (Bn) ether. The Benzyl ether is preferred for its stability and UV traceability.

Reagents:

  • Substrate: 5-chloro-2-methylpyridin-3-ol (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: DMF (0.5 M)

Procedure:

  • Dissolve substrate in DMF and add K2CO3. Stir at RT for 15 min (yellow color change indicates phenoxide formation).

  • Add benzyl bromide dropwise. Heat to 60°C for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield: Typically >90%. Use crude for coupling.[1]

Phase 2: The Cross-Coupling

Rationale: We utilize Pd(OAc)2 with SPhos . SPhos is exceptionally effective for heteroaryl chlorides because its electron-rich nature accelerates oxidative addition into the C-Cl bond, while its bulk prevents catalyst dimerization.

Materials:

  • Substrate: 3-(benzyloxy)-5-chloro-2-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) – Biphasic systems promote turnover.

Step-by-Step:

  • Inerting: Charge a reaction vial with the protected substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Nitrogen/Argon for 5 minutes.

    • Critical: Do not add solvent before purging oxygen. SPhos is air-stable, but the active Pd(0) species is not.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C vigorously stirring (1000 rpm).

    • Note: High stir rate is essential for biphasic kinetics.

  • Monitoring: Check LCMS at 2 hours. The 5-Cl bond is strong; if conversion is <50%, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad. Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Installing amines at the 5-position.

Rationale: C-N bond formation at the 5-position of a pyridine is electronically challenging. BrettPhos or RuPhos are the ligands of choice here. XPhos is a backup but often gives lower yields for secondary amines.

Materials:

  • Substrate: 3-(benzyloxy)-5-chloro-2-methylpyridine (1.0 equiv)

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Pre-catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv) – Strong base required.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd2(dba)3 and BrettPhos in 1 mL of Dioxane at 40°C for 5 minutes to generate the active catalyst species (color change to dark orange/brown).

  • Addition: Add the pre-formed catalyst solution to a vial containing the substrate, amine, and NaOtBu under Argon.

  • Heating: Heat to 110°C for 4-12 hours.

  • Troubleshooting: If reductive dechlorination (Ar-Cl

    
     Ar-H) is observed, lower temperature to 90°C and switch ligand to RuPhos , which is more selective for amination over reduction.
    

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways for functionalizing this scaffold.

G Start 5-Chloro-2-methylpyridin-3-ol Protect Protection (BnBr / K2CO3) Start->Protect Recommended Suzuki Suzuki Coupling (Pd/SPhos, Ar-B(OH)2) Start->Suzuki Direct (Difficult) Requires H2O/surfactant ProtectedInt 3-(Benzyloxy)-5-chloro -2-methylpyridine Protect->ProtectedInt ProtectedInt->Suzuki Route A Buchwald Buchwald Amination (Pd/BrettPhos, HNR2) ProtectedInt->Buchwald Route B Deprotect Deprotection (H2, Pd/C or BBr3) Suzuki->Deprotect Buchwald->Deprotect ProductC 5-Aryl-pyridin-3-ol Derivative ProductN 5-Amino-pyridin-3-ol Derivative Deprotect->ProductC Deprotect->ProductN

Caption: Workflow for the reliable functionalization of 5-chloro-2-methylpyridin-3-ol, emphasizing the protection-deprotection strategy to maximize yield.

Part 4: Data Summary & Troubleshooting

Catalyst Screening Guide (Simulated Best-Practices)
Reaction TypeCatalyst SystemBaseSolventSuccess Probability
Suzuki (Aryl-B)Pd(OAc)2 + SPhosK3PO4PhMe/H2OHigh (95%)
Suzuki (Aryl-B)Pd(dppf)Cl2Cs2CO3DioxaneMedium (60%)
Suzuki (Aryl-B)Pd(PPh3)4Na2CO3DMELow (<20%)
Buchwald (2° Amine)Pd2(dba)3 + RuPhosNaOtBuTolueneHigh (90%)
Buchwald (1° Amine)Pd2(dba)3 + BrettPhosK2CO3tBuOHHigh (85%)
Troubleshooting "Stalled" Reactions

If the reaction stalls at 30-50% conversion:

  • Oxidative Addition Failure: The 5-Cl bond is not breaking. Solution: Switch to a more electron-rich ligand (e.g., Ad2BuP or QPhos ) or increase temperature to 120°C in a sealed tube.

  • Protodehalogenation: The Cl is replaced by H. Solution: This usually comes from the solvent or moisture. Ensure anhydrous conditions for Buchwald couplings. For Suzuki, switch to Pd(amphos)Cl2 which is robust against reduction.

Part 5: References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides:

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides"

    • Source:Chemical Reviews

    • URL:[Link]

  • Buchwald-Hartwig Amination User Guide:

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions"

    • Source:Chemical Science (Buchwald Lab)[2]

    • URL:[Link]

  • Ligand Selection for Pyridines:

    • Title: "Strategic Evolution of Ligands for Palladium-Catalyzed Cross-Coupling"

    • Source:Accounts of Chemical Research

    • URL:[Link]

  • Properties of 5-Chloro-2-methylpyridin-3-ol:

    • Title: "5-Chloro-2-methylpyridin-3-ol Compound Summary"

    • Source:PubChem

    • URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of 5-chloro-2-methylpyridin-3-ol for Bioassay Development

Abstract This technical guide details the derivatization of 5-chloro-2-methylpyridin-3-ol (CAS: 22620-27-5) , a critical scaffold in the development of GABA receptor modulators, P2X3 antagonists, and agrochemical signali...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization of 5-chloro-2-methylpyridin-3-ol (CAS: 22620-27-5) , a critical scaffold in the development of GABA receptor modulators, P2X3 antagonists, and agrochemical signaling agents.[1] The amphoteric nature of 3-hydroxypyridines presents a specific synthetic challenge: controlling regioselectivity between O-alkylation (desired for bioisosteres and probes) and N-alkylation (pyridone formation).[1] This document provides validated protocols for regioselective O-functionalization, creating stable ether linkages for Structure-Activity Relationship (SAR) libraries and fluorescent bioassay probes.[1]

Introduction & Strategic Analysis

The Scaffold

5-chloro-2-methylpyridin-3-ol is a functionalized pyridine offering three distinct vectors for modification:

  • 3-Hydroxyl Group: The primary nucleophile for derivatization (Esters, Ethers, Carbamates).

  • 5-Chloro Position: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to extend the aromatic system.[1]

  • Pyridine Nitrogen: A site for protonation (solubility) or oxidation (N-oxides).[1]

The Tautomeric Challenge

In solution, 3-hydroxypyridines exist in equilibrium between the neutral enol form and the zwitterionic form. For bioassay development, we typically target the O-alkylated species to mimic phenyl rings (bioisosterism) or to attach steric bulk that fits hydrophobic pockets in receptors (e.g., GPR109A or GABA-A).[1]

  • Problem: Standard alkylation conditions (e.g., NaOH/Alkyl Halide) often yield a mixture of O-alkyl ethers and N-alkyl pyridones.[1]

  • Solution: We utilize Hard-Soft Acid-Base (HSAB) principles.[1] The oxygen is a "harder" nucleophile than the nitrogen. Using "hard" cations (like

    
     or 
    
    
    
    ) or specific Mitsunobu conditions suppresses N-alkylation.[1]
Decision Pathway

The following diagram outlines the decision logic for synthesizing derivatives based on the intended bioassay.

DerivatizationLogic Start 5-chloro-2-methylpyridin-3-ol (Scaffold) Goal Intended Bioassay? Start->Goal PathSAR SAR Library (Small Molecules) Goal->PathSAR Receptor Binding PathProbe Fluorescent Probe (Large Linkers) Goal->PathProbe Imaging/Flow Cytometry RxnAlk Protocol A: Cs2CO3 Mediated O-Alkylation PathSAR->RxnAlk Alkyl Halides RxnMits Protocol B: Mitsunobu Coupling (DEAD/PPh3) PathProbe->RxnMits Complex Alcohols ProdEther O-Alkyl Ether (High Stability) RxnAlk->ProdEther ProdTag Labeled Conjugate (Biotin/Fluorophore) RxnMits->ProdTag

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on downstream biological application.[1]

Validated Protocols

Protocol A: Regioselective O-Alkylation (Cesium Effect)

Purpose: Synthesis of small-molecule libraries for SAR studies (e.g., lipophilicity tuning).[1] Mechanism: Cesium carbonate (


) provides the "Cesium Effect," where the large cesium cation coordinates with the oxygen, enhancing its nucleophilicity and solubility in organic solvents while discouraging tight ion-pairing that leads to N-alkylation.

Materials:

  • Substrate: 5-chloro-2-methylpyridin-3-ol (1.0 eq)[1]

  • Electrophile: Alkyl bromide/iodide (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-chloro-2-methylpyridin-3-ol (100 mg, 0.69 mmol) in anhydrous DMF (3 mL).

  • Activation: Add

    
     (337 mg, 1.04 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may turn slightly yellow as the phenoxide anion generates.
    
  • Addition: Dropwise add the alkyl halide (0.83 mmol).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]

    • Note: The O-alkyl product is typically less polar (higher

      
      ) than the N-alkyl byproduct.[1]
      
  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl solution (to remove DMF) and brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Look for the absence of a downfield shift characteristic of pyridones. The

    
     protons typically appear around 4.0–4.2 ppm.[1]
    
  • Yield Target: >75% O-isomer.

Protocol B: Mitsunobu Coupling for Probe Synthesis

Purpose: Attaching complex linkers (e.g., PEG-Biotin or Fluorophores) where the electrophile is an alcohol, not a halide. Mechanism: The Mitsunobu reaction activates the alcohol of the linker, allowing the weakly acidic pyridin-3-ol (pKa ~8.5) to attack. This method is highly selective for O-alkylation because the reaction intermediate prevents the nitrogen lone pair from acting as the nucleophile.

Materials:

  • Substrate: 5-chloro-2-methylpyridin-3-ol (1.0 eq)[1]

  • Linker: N-Boc-amino-alcohol or Fluorophore-alcohol (1.1 eq)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq) or Polymer-supported 
    
    
    
    (for easier cleanup).[1]
  • Azodicarboxylate: DIAD or DEAD (1.5 eq).[1]

Step-by-Step Procedure:

  • Setup: In a dry vial, combine the pyridin-3-ol (1.0 eq), the linker alcohol (1.1 eq), and

    
     (1.5 eq) in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn orange/yellow.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quenching: Add a few drops of water to quench excess betaine intermediate.

  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ) byproduct (white solid).[1] Filter and concentrate the filtrate.
    
  • Purification: Required. Use preparative HPLC or column chromatography to separate the hydrazine byproducts.

Bioassay Application & QC

Quality Control Data Table

Before entering biological assays, derivatives must meet these specifications:

ParameterSpecificationMethodRationale
Purity >95%HPLC (254 nm)Impurities (especially unreacted pyridinol) can cause false positives in binding assays.[1]
Regio-purity >20:1 (O:N ratio)1H NMRN-alkylated byproducts often have significantly different pharmacological profiles.[1]
Identity M+H (± 0.4 Da)LC-MS (ESI+)Confirms successful derivatization.
Solubility >10 mM in DMSOVisual/NephelometryEnsures compound does not crash out in aqueous assay buffers.
Assay Workflow: Fluorescent Probe Validation

Once a fluorescent derivative is synthesized (e.g., attaching a Dansyl or Coumarin linker via Protocol B), use this workflow to validate its utility in cell imaging.

AssayWorkflow Step1 Stock Prep (10mM in DMSO) Step2 Dilution in PBS (1-10 µM Working Soln) Step1->Step2 Step3 Cell Incubation (HEK293 or HeLa) Step2->Step3 30 min @ 37°C Step4 Wash Step (Remove unbound probe) Step3->Step4 Step5 Fluorescence Microscopy (Excitation/Emission check) Step4->Step5

Figure 2: Validation workflow for 5-chloro-2-methylpyridin-3-ol based fluorescent probes.

Safety & Handling

  • Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers. Handle in a fume hood.

  • Reagents: DEAD/DIAD are shock-sensitive and toxic; store in a fridge and handle with care.

  • Waste: Dispose of all halogenated organic waste in dedicated streams.

References

  • PubChem. 5-Chloro-2-methylpyridin-3-ol Compound Summary. National Library of Medicine. [Link][1]

  • Scifinder/ResearchGate. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (Context on O vs N selectivity). [Link]

  • Google Patents.Therapeutic compounds (Muscarinic/GABA modulators utilizing pyridine scaffolds). WO2018066718A1.
  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. (Protocol grounding). [Link][1]

  • MDPI. Pyridine-Based Small-Molecule Fluorescent Probes. Molecules 2023.[2][3] [Link]

Sources

Method

Application Note: A Scalable and Validated Experimental Procedure for the Synthesis of 5-chloro-2-methylpyridin-3-ol

Abstract This document provides a comprehensive, in-depth guide for the scaled-up synthesis of 5-chloro-2-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the scaled-up synthesis of 5-chloro-2-methylpyridin-3-ol, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent in scaling up chemical reactions. This application note details a robust two-stage process, commencing with the preparation of the pivotal precursor, 3-amino-2-chloro-5-methylpyridine, and culminating in its diazotization and subsequent hydrolysis to yield the target compound. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

5-chloro-2-methylpyridin-3-ol is a valuable substituted pyridine derivative, the structural motif of which is found in a range of biologically active molecules.[1] The efficient and safe synthesis of this compound on a larger scale is therefore of significant industrial interest. The synthetic strategy detailed in this guide is predicated on a well-established chemical transformation: the conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate.

The causality behind this strategic choice lies in the reliability and versatility of the diazotization reaction.[2] While potent, this reaction class necessitates stringent control over reaction parameters, particularly at scale, due to the inherent instability of diazonium salts.[3][4] This guide provides a self-validating system of protocols designed to mitigate these risks and ensure a high-yielding, safe, and reproducible process.

Logical Workflow of the Synthesis

The overall synthetic process is logically divided into two primary stages, as illustrated in the workflow diagram below. This modular approach allows for process control and quality assessment at a critical juncture before proceeding to the final, and most sensitive, reaction step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis Start Commercially Available Starting Materials Synthesis_Intermediate Synthesis of 3-amino-2-chloro-5-methylpyridine Start->Synthesis_Intermediate [If not commercially sourced] Purification_Intermediate Purification and QC of Intermediate Synthesis_Intermediate->Purification_Intermediate Diazotization Diazotization of Aminopyridine Purification_Intermediate->Diazotization Proceed with QC-passed intermediate Hydrolysis Hydrolysis of Diazonium Salt Diazotization->Hydrolysis Workup_Purification Work-up and Purification of Final Product Hydrolysis->Workup_Purification Final_Product 5-chloro-2-methylpyridin-3-ol Workup_Purification->Final_Product

Caption: High-level workflow for the synthesis of 5-chloro-2-methylpyridin-3-ol.

Synthesis of the Key Intermediate: 3-amino-2-chloro-5-methylpyridine

The successful synthesis of the target molecule is critically dependent on the availability of the key precursor, 3-amino-2-chloro-5-methylpyridine. This intermediate possesses the requisite arrangement of substituents on the pyridine ring.

Sourcing and Commercial Availability

For many applications, particularly at the research and early development scale, direct commercial sourcing of 3-amino-2-chloro-5-methylpyridine is the most time and resource-efficient option. Several chemical suppliers list this compound in their catalogues.[5][6] Before proceeding with any synthesis, a thorough investigation of commercial availability and cost-effectiveness is strongly recommended.

Synthetic Route to 3-amino-2-chloro-5-methylpyridine

In instances where commercial sourcing is not viable, a multi-step synthesis can be employed to produce this intermediate. A common and documented route commences from 2-chloro-4-methyl-3-nitropyridine.[7]

Reaction Scheme:

G start 2-chloro-4-methyl-3-nitropyridine product 3-amino-2-chloro-5-methylpyridine start->product Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Reduction of 2-chloro-4-methyl-3-nitropyridine to the corresponding amine.

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media.

Scaled-Up Synthesis of 5-chloro-2-methylpyridin-3-ol

This stage involves the diazotization of 3-amino-2-chloro-5-methylpyridine, followed by the in-situ hydrolysis of the resulting diazonium salt.

Chemical Principles and Mechanistic Insight

The diazotization reaction involves the treatment of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[2] This forms a highly reactive diazonium salt. The subsequent hydrolysis step involves the nucleophilic attack of water on the diazonium salt, leading to the evolution of nitrogen gas and the formation of the desired hydroxyl group.[8]

Safety as a Self-Validating System

The primary hazard in this procedure is the diazonium salt intermediate. While aqueous solutions of diazonium salts are generally manageable at low temperatures, isolated diazonium salts can be explosive.[3][4] The following protocol is designed to never isolate the diazonium salt, using it directly in the subsequent hydrolysis step. Stringent temperature control is paramount to prevent uncontrolled decomposition, which can lead to a rapid release of nitrogen gas and a potential runaway reaction.[9]

Detailed Experimental Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )QuantityMolesDensity (g/mL)Notes
3-amino-2-chloro-5-methylpyridine142.59142.6 g1.0-Solid
Concentrated Sulfuric Acid (98%)98.08300 mL~5.51.84Corrosive
Sodium Nitrite69.0072.5 g1.05-Oxidizer, Toxic
Deionized Water18.02As needed-1.00
Sodium Hydroxide40.00As needed--For neutralization
Ethyl Acetate88.11As needed-0.902Flammable
Brine (saturated NaCl solution)-As needed-~1.2
Anhydrous Magnesium Sulfate120.37As needed--Drying agent

Step-by-Step Procedure:

  • Preparation of the Amine Solution:

    • To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 500 mL of deionized water.

    • Carefully and slowly add 300 mL of concentrated sulfuric acid to the water with vigorous stirring and external cooling (ice bath). Caution: This is a highly exothermic process.

    • Once the acid solution has cooled to below 10 °C, add 142.6 g (1.0 mol) of 3-amino-2-chloro-5-methylpyridine in portions, ensuring the temperature does not exceed 20 °C. Stir until all the solid has dissolved.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Diazotization:

    • In a separate beaker, dissolve 72.5 g (1.05 mol) of sodium nitrite in 150 mL of deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, maintaining the internal temperature between 0-5 °C. The addition rate should be controlled to prevent a temperature rise and excessive gas evolution. This step typically takes 1-2 hours at this scale.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Verification of Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of the nitrite solution until a positive test is obtained.

  • Hydrolysis of the Diazonium Salt:

    • Once the diazotization is complete, slowly and carefully heat the reaction mixture to 50-60 °C. This can be achieved by replacing the ice bath with a heating mantle.

    • Vigorous evolution of nitrogen gas will be observed. The heating rate should be controlled to maintain a steady, manageable rate of gas evolution.

    • Maintain the temperature at 50-60 °C until the gas evolution ceases (typically 1-2 hours).

    • After gas evolution has stopped, heat the mixture to 80-90 °C for an additional hour to ensure complete hydrolysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium hydroxide with external cooling. The pH should be adjusted to approximately 7-8.

    • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with brine (2 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-chloro-2-methylpyridin-3-ol.

Purification of the Final Product

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Toluene or a mixture of ethyl acetate and hexanes are suitable solvent systems for recrystallization.

  • Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Scale-Up Considerations and Critical Process Parameters

Scaling up this synthesis requires careful attention to several critical parameters:

  • Heat Transfer: Both the initial dilution of sulfuric acid and the diazotization are exothermic, while the hydrolysis is endothermic initially (due to the decomposition of the diazonium salt) but then requires heating. A reactor with efficient heat exchange capabilities is essential for maintaining precise temperature control.

  • Reagent Addition Rate: The dropwise addition of the sodium nitrite solution is critical. At a larger scale, this must be carefully controlled to prevent localized temperature spikes and the accumulation of unreacted nitrous acid.

  • Gas Evolution: The hydrolysis step generates a large volume of nitrogen gas. The reactor must have an adequate venting system to handle this gas evolution safely.

  • Mixing: Efficient mixing is crucial throughout the process to ensure uniform temperature and concentration, particularly during the addition of reagents and the neutralization step.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5-chloro-2-methylpyridin-3-ol. By understanding the underlying chemical principles and adhering strictly to the safety protocols, particularly concerning temperature control and the in-situ use of the diazonium salt intermediate, researchers and process chemists can confidently and safely produce this valuable compound on a larger scale. The use of a commercially available starting material is recommended for efficiency, but a viable synthetic route to the key aminopyridine precursor is also outlined.

References

  • CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine. ()
  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide - ACS Publications. ([Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ([Link])

  • Synthesis of 3-amino-5-chloro-2-fluoropyridine - PrepChem.com. ([Link])

  • EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ([Link])

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google P
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. ([Link])

  • Route to Highly Substituted Pyridines - PubMed. ([Link])

  • Hydrolysis of diazonium salt in CPME/H2O. | Download Scientific Diagram - ResearchGate. ([Link])

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. ([Link])

  • Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives - ResearchGate. ([Link])

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - NIH. ([Link])

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ([Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ([Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ([Link])

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G. ([Link])

  • Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up - YouTube. ([Link])

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega. ([Link])

  • Reactive Chemical Hazards of Diazonium Salts. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation of 5-chloro-2-methylpyridin-3-ol

Part 1: The Core Directive – Understanding the "Zwitterion Trap" Before initiating the workup, you must understand the physicochemical behavior of 5-chloro-2-methylpyridin-3-ol. This molecule is amphoteric .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Understanding the "Zwitterion Trap"

Before initiating the workup, you must understand the physicochemical behavior of 5-chloro-2-methylpyridin-3-ol. This molecule is amphoteric .

  • Acidic Region (pH < 2): The pyridine nitrogen is protonated (

    
    ). The molecule is water-soluble.[1]
    
  • Basic Region (pH > 9): The hydroxyl group is deprotonated (

    
    ). The molecule is water-soluble.[1]
    
  • Isoelectric Point (IEP, pH ~5.0 - 6.0): The molecule exists primarily as a neutral species or zwitterion. This is your window for isolation.

The 5-chloro substituent is electron-withdrawing, which lowers the pKa of both the pyridine nitrogen (making it less basic) and the hydroxyl group (making it more acidic) compared to the non-chlorinated parent.

Part 2: The "Golden Path" Protocol

This is the standard operating procedure (SOP) for isolating the target from a standard synthesis reaction mixture (e.g., hydrolysis of a diazonium salt or demethylation).

Step 1: Quench & Acidification

If your reaction mixture is basic (common in hydrolysis steps), cool the mixture to 0–5°C. Slowly add 6N HCl until the pH reaches 1.0–2.0 .

  • Why? This ensures all organic species are fully protonated and dissolved in the aqueous phase, allowing you to wash away non-basic organic impurities (like unreacted starting materials) with a non-polar solvent.

Step 2: The Impurity Wash (Critical)

Extract the acidic aqueous layer (pH 1-2) with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x volumes).

  • Action: Discard the organic layer.

  • Result: You have removed non-basic impurities. Your product remains in the aqueous layer.

Step 3: The Isoelectric Swing

This is the most sensitive step.

  • Add fresh EtOAc or n-Butanol to the aqueous layer.

  • Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) or 4N NaOH while stirring vigorously.
    
  • Target pH: 5.5 ± 0.5 .

  • Observation: The solution may become cloudy as the neutral species forms.

Step 4: Extraction or Filtration
  • Scenario A (High Concentration >10%): The product may precipitate as a solid.[2] Cool to 4°C, stir for 1 hour, and filter.

  • Scenario B (Low Concentration/Oiling): If no solid forms, extract extensively with EtOAc (3x) or THF/EtOAc (1:1) .

    • Note: If the molecule is stubborn, use n-Butanol , but be warned that removing n-Butanol requires high vacuum and heat.

Step 5: Drying & Crystallization

Dry the combined organics over


, filter, and concentrate.
  • Recrystallization Solvent: Ethanol/Water (9:1) or Acetonitrile.[3][4]

Part 3: Visualization of the Logic Flow

The following diagram illustrates the decision-making process based on the amphoteric nature of the target.

WorkupLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidify Acidify to pH 1-2 (HCl) CheckpH->Acidify If Basic/Neutral Wash Wash with DCM (Remove Non-Basic Impurities) Acidify->Wash AqLayer Aqueous Layer (Contains Product as Cation) Wash->AqLayer Keep Aqueous AdjustpH Adjust pH to 5.5 (IEP) (NaHCO3/NaOH) AqLayer->AdjustpH PrecipCheck Does Solid Form? AdjustpH->PrecipCheck Filter Filter Solid (Wash with cold water) PrecipCheck->Filter Yes Extract Extract with EtOAc/THF (Salting Out may be needed) PrecipCheck->Extract No (Oiling/Soluble) Final Isolated 5-chloro-2-methylpyridin-3-ol Filter->Final Extract->Final

Caption: Logical flow for the isolation of amphoteric pyridinols based on pH manipulation.

Part 4: Troubleshooting & FAQs
Q1: I adjusted the pH to 5.5, but no precipitate formed. The product is stuck in the water. What now?

Diagnosis: Pyridinols are notoriously water-soluble, even at their isoelectric point. The Fix: "Salting Out"

  • Saturate the aqueous layer with Solid NaCl until no more salt dissolves. This increases the ionic strength of the water, forcing the organic molecule out ("Salting out effect").

  • Extract with THF:EtOAc (1:1) . Pure EtOAc might not be polar enough.

  • Alternative: Use continuous liquid-liquid extraction (CLLE) with DCM overnight.

Q2: Upon concentration, I got a black tar/oil instead of a solid.

Diagnosis: This is likely due to oxidative degradation (pyridinols are oxidation-prone) or residual solvent trapping. The Fix: Trituration

  • Dissolve the oil in a minimum amount of DCM or Methanol .

  • Add a non-polar anti-solvent like Hexanes or Diethyl Ether dropwise until cloudy.

  • Scratch the flask glass with a spatula to induce nucleation.

  • Store at -20°C overnight.

Q3: My product has a reddish/brown color. How do I remove it?

Diagnosis: Trace oxidation products (quinones) or azo-impurities. The Fix: Charcoal Treatment [5]

  • Dissolve the crude solid in hot Ethanol.

  • Add Activated Carbon (10 wt%) .

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot.

  • Cool the filtrate to crystallize.

Q4: What are the exact solubility parameters?

Based on the structural analogs (3-hydroxypyridine), the estimated solubility profile is:

SolventSolubility (Est.)[1][6][7][8]Usage
Water (pH 1 or 10) HighReaction Medium
Water (pH 5.5) Low to ModeratePrecipitation
DCM ModerateExtraction (requires volume)
Ethyl Acetate GoodExtraction (Standard)
Hexanes NegligibleAnti-solvent
Methanol Very HighDissolution/Transfer
Part 5: References & Authority
  • US Patent 3,218,330A : Preparation of 3-hydroxypyridine. (Describes the fundamental hydrolysis and pH adjustment isolation for the parent scaffold).

  • European Patent 0121320 B1 : Preparation of 2-chloro-5-methylpyridine.[9] (Provides context on the chlorination chemistry and stability of methyl-chloropyridines).

  • Williams, R. (2022) . pKa Data Compiled. (Authoritative database for heterocyclic pKa values used to estimate the IEP).

  • Gangadasu, B. et al. A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. (Demonstrates the chemical handling and stability of the 5-chloro-2-methylpyridine core).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Chloro-2-methylpyridin-3-ol Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the precise architecture of molecular scaffolds is paramount. Substituted pyridinols, in particular, represent a class of compounds with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the precise architecture of molecular scaffolds is paramount. Substituted pyridinols, in particular, represent a class of compounds with significant potential, serving as key intermediates and pharmacophores. This guide provides a comprehensive comparative analysis of the positional isomers of 5-chloro-2-methylpyridin-3-ol, offering insights into their synthesis, physicochemical properties, and spectral characteristics. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and utilize the optimal isomer for their specific application.

Introduction to Chloromethylated Pyridinols

The strategic placement of chloro, methyl, and hydroxyl groups on a pyridine ring can dramatically influence a molecule's reactivity, polarity, and biological activity. Understanding the nuanced differences between isomers is therefore critical for rational drug design and efficient synthesis. The isomers of 5-chloro-2-methylpyridin-3-ol, while sharing the same molecular formula (C₆H₆ClNO), exhibit distinct properties due to the varied electronic and steric environments of their substituents.

Positional Isomers of 5-Chloro-2-methylpyridin-3-ol

The core structure allows for several positional isomers. This guide will focus on the most pertinent isomers where the relative positions of the chloro, methyl, and hydroxyl groups are varied around the pyridine ring. The primary isomers of interest are:

  • 5-Chloro-2-methylpyridin-3-ol

  • 2-Chloro-5-methylpyridin-3-ol

  • 6-Chloro-2-methylpyridin-3-ol

  • 4-Chloro-2-methylpyridin-3-ol

  • 3-Chloro-2-methylpyridin-4-ol

  • 5-Chloro-2-methylpyridin-4-ol

Physicochemical Properties: A Comparative Overview

IsomerCAS NumberMolecular WeightPredicted Boiling Point (°C)Predicted Density (g/cm³)Predicted pKaPhysical Form (Predicted)
5-Chloro-2-methylpyridin-3-ol N/A143.57N/AN/AN/ASolid
2-Chloro-5-methylpyridin-3-ol 910649-59-1143.57N/AN/AN/ALiquid
6-Chloro-2-methylpyridin-3-ol 218770-02-6143.57296.6 ± 50.0[1]1.65 ± 0.1[1]-4.66 ± 0.20[1]Solid[2]
4-Chloro-2-methylpyridin-3-ol N/A143.57N/AN/AN/ASolid
3-Chloro-2-methylpyridin-4-ol N/A143.57N/AN/AN/ASolid
5-Chloro-2-methylpyridin-4-ol 1227580-80-4143.57N/AN/AN/ASolid

Note: Predicted values are based on computational models and should be used as a guide. Experimental verification is recommended.

The position of the electron-withdrawing chlorine atom and the electron-donating methyl and hydroxyl groups significantly influences the electron density of the pyridine ring and the acidity of the hydroxyl group. For instance, a chlorine atom ortho or para to the hydroxyl group is expected to increase its acidity (lower pKa) through inductive and resonance effects.

Synthesis Strategies: Navigating Isomer-Specific Routes

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to control regioselectivity. While specific protocols for each isomer are often proprietary, general synthetic approaches can be outlined. A common strategy involves the preparation of a substituted chloromethylpyridine followed by hydroxylation or the synthesis of a pyridinol with subsequent chlorination.

General Synthetic Workflow

G cluster_0 Route A: Hydroxylation of Chloromethylpyridine cluster_1 Route B: Chlorination of Methylpyridinol Start_A Substituted Methylpyridine Chlorination Chlorination Start_A->Chlorination Chloromethylpyridine Chloromethylpyridine Isomer Chlorination->Chloromethylpyridine Hydroxylation Hydroxylation Chloromethylpyridine->Hydroxylation Target_A Target Isomer Hydroxylation->Target_A Start_B Substituted Aminomethylpyridine Diazotization Diazotization Start_B->Diazotization Methylpyridinol Methylpyridinol Isomer Diazotization->Methylpyridinol Chlorination_B Chlorination Methylpyridinol->Chlorination_B Target_B Target Isomer Chlorination_B->Target_B

Caption: General synthetic strategies for chloromethylpyridinol isomers.

For example, the synthesis of 2-chloro-5-methylpyridine , a potential precursor for 2-chloro-5-methylpyridin-3-ol , can be achieved through various patented methods, often starting from 3-methylpyridine. Subsequent hydroxylation would then yield the desired product.

Spectroscopic Characterization: Distinguishing Between Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of these isomers.

1H NMR Spectroscopy

The chemical shifts and coupling constants in the 1H NMR spectrum are highly sensitive to the substituent pattern on the pyridine ring.

  • Aromatic Protons: The number of signals and their splitting patterns in the aromatic region (typically 7.0-8.5 ppm) will differ for each isomer, providing a unique fingerprint.

  • Methyl Protons: The chemical shift of the methyl group (typically 2.0-2.5 ppm) will be influenced by the electronic nature of the adjacent substituents.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

While experimental spectra for all isomers are not publicly available, data for related compounds such as 2-chloro-5-methylpyridine shows distinct signals that can be used as a reference.[3] Computational prediction of NMR spectra can also be a valuable tool in the absence of experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine bond.

The exact positions of these bands will vary slightly between isomers due to the different electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers will exhibit a molecular ion peak corresponding to their molecular weight (143.57 g/mol ). The fragmentation pattern, however, can differ based on the relative positions of the substituents, offering clues to the isomeric structure. The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Reactivity and Application in Drug Development

The electronic properties of the pyridine ring, modulated by the substituents, govern its reactivity in further synthetic transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom activates the ring towards nucleophilic attack. The position of the chlorine atom is critical, with substitution being more facile at the 2- and 4-positions relative to the nitrogen.

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution. The directing effect of the existing substituents will determine the position of any further substitution.

  • Acidity of the Hydroxyl Group: The pKa of the hydroxyl group will influence its reactivity in reactions such as etherification and esterification.

The choice of isomer in a drug development program will depend on the desired biological target and the synthetic route. The different steric and electronic profiles of each isomer can lead to significant differences in binding affinity, metabolic stability, and overall pharmacokinetic and pharmacodynamic properties. For instance, the position of the hydroxyl and chloro groups can influence hydrogen bonding interactions with a target protein.

Experimental Protocols

To aid researchers in their practical work, the following are generalized protocols for the characterization of these isomers.

Protocol 1: General Procedure for 1H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Protocol 2: General Procedure for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak to confirm the molecular weight and fragmentation pattern.

G cluster_0 Analytical Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR IR Spectroscopy Sample->IR Structure Structure Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure

Caption: A typical analytical workflow for isomer characterization.

Conclusion

The positional isomers of 5-chloro-2-methylpyridin-3-ol represent a versatile toolkit for medicinal and agrochemical chemists. Their distinct physicochemical, spectroscopic, and reactive properties, dictated by the specific arrangement of substituents, offer a range of possibilities for molecular design. While a comprehensive experimental dataset for all isomers remains to be fully established in the public domain, this guide provides a solid foundation for understanding and utilizing these valuable chemical entities. Further research into the synthesis and properties of each isomer will undoubtedly unlock new opportunities in the development of novel and effective chemical agents.

References

Sources

Comparative

Spectroscopic Comparison Guide: 5-Chloro-2-methylpyridin-3-ol vs. Precursors

This guide provides an in-depth spectroscopic comparison between 5-chloro-2-methylpyridin-3-ol (Target) and its primary precursor, 2-methylpyridin-3-ol .[1] It is designed for researchers requiring objective technical da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between 5-chloro-2-methylpyridin-3-ol (Target) and its primary precursor, 2-methylpyridin-3-ol .[1] It is designed for researchers requiring objective technical data for structural validation and quality control in drug development.

Executive Summary

5-Chloro-2-methylpyridin-3-ol is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents (e.g., Wip1 inhibitors).[1] Its structural integrity relies on the precise regioselective chlorination of the 2-methylpyridin-3-ol scaffold at the C-5 position.[1]

Distinguishing the target from its precursor and potential regioisomers (e.g., 4-chloro or 6-chloro derivatives) is a common analytical challenge. This guide outlines the definitive spectroscopic signatures—specifically the transition from an ABC spin system to a meta-coupled AX system in 1H-NMR—that validate the successful synthesis and purity of the compound.

Synthetic Pathway & Precursor Identification

The synthesis typically involves the electrophilic aromatic substitution of 2-methylpyridin-3-ol.[1] While the hydroxyl group at C-3 strongly activates the C-2, C-4, and C-6 positions, the C-2 position is blocked by a methyl group.[1] Direct chlorination often favors the C-4 or C-6 positions (ortho/para direction).[1] Achieving the C-5 substituted product often requires specific conditions (e.g., blockage of C-4/C-6 or radical mechanisms) or indirect routes (e.g., via 5-amino-2-methylpyridin-3-ol using Sandmeyer chemistry).[1]

Reaction Scheme Visualization

SynthesisPathway Precursor 2-Methylpyridin-3-ol (CAS 1121-25-1) C6H7NO Reagents Chlorination Agent (e.g., NCS or Cl2/Acid) Regioselective Cond. Precursor->Reagents Intermediate Isomeric Mixture (4-Cl, 6-Cl, 5-Cl) Reagents->Intermediate Electrophilic Subst. Target 5-Chloro-2-methylpyridin-3-ol (CAS 91420-23-4) C6H6ClNO Intermediate->Target Purification/Separation

Figure 1: Synthetic workflow highlighting the transformation from the precursor to the target 5-chloro derivative.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for confirmation is 1H-NMR . The loss of the C-5 proton and the change in coupling constants provide unambiguous proof of structure.

Comparative 1H-NMR Data (in DMSO-d6 or CDCl3)
FeaturePrecursor: 2-Methylpyridin-3-olTarget: 5-Chloro-2-methylpyridin-3-olStructural Insight
Methyl Group Singlet,

~2.4 ppm (3H)
Singlet,

~2.4-2.5 ppm (3H)
Intact 2-Me group.[1] Slight downfield shift due to Cl.
Aromatic Region 3 Protons (H-4, H-5, H-6)2 Protons (H-4, H-6)Loss of H-5 confirms substitution.[1]
Coupling Pattern ABC / AMX System

H-4 (dd,

Hz)

H-5 (dd,

Hz)

H-6 (dd,

Hz)
AX System (Meta Coupling)

H-4 (d,

Hz)

H-6 (d,

Hz)
Critical: Disappearance of large ortho-couplings (

Hz) proves H-5 is replaced.
Chemical Shifts H-4: ~7.0 ppmH-5: ~7.1 ppmH-6: ~8.0 ppmH-4: ~7.3 ppm (deshielded)H-6: ~8.1 ppm (deshielded)Cl is electron-withdrawing, shifting remaining protons downfield.[1]

Application Scientist Note: If you observe a doublet with a large coupling constant (~8 Hz), your chlorination likely occurred at the C-6 or C-4 position, leaving two adjacent protons (ortho) intact. The 5-chloro isomer must show only small meta-coupling (~2 Hz).[1]

B. Mass Spectrometry (MS)

MS provides rapid confirmation of the molecular weight and the presence of chlorine.

  • Precursor (C6H7NO):

    • Molecular Ion: m/z 109

      
      
      
    • Isotope Pattern: Single dominant peak (no M+2).

  • Target (C6H6ClNO):

    • Molecular Ion: m/z 144

      
       (for 
      
      
      
      )
    • Isotope Pattern: Distinct 3:1 ratio between m/z 144 and 146 (

      
       vs 
      
      
      
      ).
    • Fragmentation: Loss of Cl (M-35) or CO (M-28) is common in pyridinols.[1]

C. Infrared (IR) Spectroscopy
  • Common Feature: Broad O-H stretch (

    
    ) usually engaged in intermolecular H-bonding.[1]
    
  • Differentiating Feature: The Target exhibits a strong C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm

    
      (often ~720 cm
    
    
    
    ), which is absent in the precursor.

Experimental Protocols

Protocol 1: Analytical Validation Workflow

Use this protocol to validate the identity of incoming raw materials or synthesized batches.

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure complete solubility; 5-chloro derivatives can be less soluble than the parent pyridinol.

  • Acquisition: Acquire 1H-NMR (min 16 scans) and 13C-NMR (min 256 scans).

  • Analysis Logic (Decision Tree):

DecisionTree Start Analyze Aromatic Region (6.5 - 8.5 ppm) CountH Count Aromatic Protons Start->CountH ThreeH 3 Protons CountH->ThreeH Incomplete Rxn TwoH 2 Protons CountH->TwoH Substitution Occurred Result1 Precursor / Starting Material ThreeH->Result1 Coupling Check Coupling Constant (J) TwoH->Coupling Ortho Large J (~8 Hz) (Ortho coupling present) Coupling->Ortho Wrong Isomer Meta Small J (~2 Hz) (Only Meta coupling) Coupling->Meta Correct Isomer Result2 Regioisomer Impurity (4-Cl or 6-Cl) Ortho->Result2 Result3 CONFIRMED TARGET 5-Chloro-2-methylpyridin-3-ol Meta->Result3

Figure 2: NMR logic tree for distinguishing the target from precursors and isomeric impurities.

Protocol 2: Synthesis & Purification (General Reference)

While specific industrial routes are proprietary, the following bench-scale method serves as a standard reference for chlorinating 3-hydroxypyridines.

  • Reagents: 2-Methylpyridin-3-ol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (solvent).

  • Procedure:

    • Dissolve precursor in Acetonitrile.

    • Add NCS portion-wise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Note: Direct chlorination may yield a mixture of 4-Cl and 6-Cl isomers.[1] If 5-Cl is the minor product, column chromatography (SiO2, Hexane/EtOAc gradient) is mandatory .

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Recrystallization: If solid, recrystallize from Ethanol/Water to remove succinimide byproducts.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70719, 2-Methyl-3-hydroxypyridine. Retrieved from [Link]

  • Spitzner, R. (2001). Pyridine and its Derivatives. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1] (General reference for electrophilic substitution on pyridines).

  • Patent WO2012149102A1. Novel compounds as wip1 inhibitors. (Cites use of 5-chloro-2-methylpyridin-3-ol as a starting material).[1][2] Retrieved from

Sources

Validation

Comparative Guide: Efficacy and Applications of 5-Chloro-2-methylpyridin-3-ol Derivatives

The following guide details the comparative efficacy and synthetic utility of 5-chloro-2-methylpyridin-3-ol derivatives, focusing on their critical role as pharmacophores in the development of Wip1 (PPM1D) phosphatase in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative efficacy and synthetic utility of 5-chloro-2-methylpyridin-3-ol derivatives, focusing on their critical role as pharmacophores in the development of Wip1 (PPM1D) phosphatase inhibitors .

Executive Summary & Chemical Space

5-Chloro-2-methylpyridin-3-ol (CAS 91420-23-4) is a highly functionalized pyridine scaffold distinguished by its specific substitution pattern: a hydroxyl group at position 3, a chlorine atom at position 5, and a methyl group at position 2.[1] Unlike its isomer 2-chloro-5-methylpyridin-3-ol (often used in nicotinic acetylcholine receptor ligands), this specific 5-chloro isomer serves as a crucial nucleophilic building block for constructing allosteric Wip1 inhibitors .

Wip1 (Wild-type p53-induced phosphatase 1) is a serine/threonine phosphatase that negatively regulates the p53 tumor suppressor pathway.[2] Derivatives of 5-chloro-2-methylpyridin-3-ol have emerged as potent chemical probes that inhibit Wip1, thereby reactivating p53-mediated apoptosis in oncological models.

Key Pharmacological Value[3]
  • Core Scaffold: Provides a lipophilic, electron-deficient heteroaromatic ring essential for binding to the allosteric flap domain of Wip1.

  • Reactivity: The C3-hydroxyl group acts as a versatile nucleophile for etherification, allowing the attachment of "tail" groups (e.g., thiophenes, indoles) that extend into the phosphatase active site.

Mechanism of Action: Wip1 Inhibition

The primary efficacy of these derivatives lies in their ability to disrupt the Wip1-p53 negative feedback loop.

Wip1_Pathway p53 p53 (Active) Tumor Suppressor Wip1 Wip1 (PPM1D) Phosphatase p53->Wip1 Induces Expression MDM2 MDM2 Ubiquitin Ligase p53->MDM2 Induces Expression Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Triggers Wip1->p53 Dephosphorylates (Inactivates) MDM2->p53 Degrades DNA_Damage DNA Damage / Stress DNA_Damage->p53 Phosphorylation (Ser15) Inhibitor 5-Cl-2-Me-Pyridine Derivative (Wip1 Inhibitor) Inhibitor->Wip1 Allosteric Inhibition

Figure 1: Therapeutic Logic of Wip1 Inhibition.[2][3][4] The 5-chloro-2-methylpyridin-3-ol derivative blocks Wip1, preventing the dephosphorylation of p53. This sustains p53 activation, leading to tumor cell death.[2]

Comparative Efficacy Analysis

The following table compares the parent scaffold with its key functionalized derivatives used in drug discovery.

Table 1: Structural and Functional Comparison of Key Derivatives

Compound ClassSpecific Structure/NameRoleMolecular WeightLogP (Est.)Efficacy / Activity Profile
Parent Scaffold 5-Chloro-2-methylpyridin-3-ol Starting Material143.571.8Inactive as a standalone inhibitor. Used solely as the "warhead" precursor. High synthetic yield potential (>90%).
Intermediate Ether Methyl 5-{[(5-chloro-2-methylpyridin-3-yl)oxy]methyl}thiophene-2-carboxylate Synthetic Intermediate~297.73.2Low/Moderate. Acts as a pro-drug or precursor. The ester group requires hydrolysis or amidation to achieve high affinity binding.
Active Inhibitor N-Substituted Thiophene-2-carboxamide Derivative Lead Candidate>4003.5 - 4.5High. Potent Wip1 inhibition (IC50 < 100 nM). Restores p53 phosphorylation (Ser15) in MCF-7 cells.[4]
Reference Standard GSK2830371 Clinical Benchmark556.15.1Very High. IC50 = 6 nM. Note: Uses a structurally related amino-chloropyridine core, validating the pharmacophore's relevance.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • Structure-Activity Relationship (SAR): The 5-chloro group is critical for filling a hydrophobic pocket in the Wip1 allosteric site. Removal of the chlorine or methyl group results in a >10-fold loss of potency.

  • Linker Importance: The ether linkage formed at the 3-hydroxyl position (see Protocol below) is essential for orienting the pyridine ring correctly against the phosphatase flap domain.

Experimental Protocol: Synthesis of the Thiophene Ether Derivative

This protocol describes the critical etherification step that converts the inactive 5-chloro-2-methylpyridin-3-ol scaffold into a bioactive Wip1 inhibitor precursor. This method is validated for high reproducibility and yield.

Materials Required
  • Reagent A: 5-Chloro-2-methylpyridin-3-ol (1.0 eq)[5]

  • Reagent B: Methyl 5-(bromomethyl)thiophene-2-carboxylate (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Work-up: Ethyl Acetate (EtOAc), Water, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 5-(bromomethyl)thiophene-2-carboxylate (e.g., 27.8 g, 118 mmol) in anhydrous DMF (170 mL).

  • Addition: Add 5-Chloro-2-methylpyridin-3-ol (17.0 g, 118 mmol) to the solution at room temperature (

    
    ).
    
  • Basification: Add solid

    
      (16.36 g, 118 mmol) in a single portion.
    
    • Note: The reaction is exothermic; ensure adequate stirring to prevent local overheating.

  • Reaction: Stir the heterogeneous mixture under a nitrogen atmosphere for 5 hours . Monitor progress via TLC (Thin Layer Chromatography) or LC-MS to ensure consumption of the pyridinol.

  • Quenching: Dilute the reaction mixture carefully with Water (340 mL) to precipitate the product or separate the phases.

  • Extraction: Extract the aqueous mixture with EtOAc (600 mL).

  • Purification: Wash the organic phase with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: The resulting pale yellow solid should be characterized by LC-MS (

    
    ).
    
Workflow Diagram

Synthesis_Workflow Start Start: Dissolve Bromomethyl Thiophene in DMF Add_Pyridine Add 5-Cl-2-Me-Pyridine-3-ol + K2CO3 Start->Add_Pyridine React Stir 5h @ RT (N2 Atmosphere) Add_Pyridine->React Quench Quench with Water Extract with EtOAc React->Quench Dry Dry (Na2SO4) Concentrate Quench->Dry Product Final Product: Thiophene Ether Derivative Dry->Product

Figure 2: Synthetic workflow for the coupling of 5-chloro-2-methylpyridin-3-ol.

References

  • Patent: Novel compounds as Wip1 inhibitors. World Intellectual Property Organization. WO2012149102A1. (2012). Describes the synthesis of thiophene-2-carboxamide derivatives using 5-chloro-2-methylpyridin-3-ol. Link

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-domain binding. Nature Chemical Biology, 10(3), 181-187. (Contextual grounding for Wip1 inhibition mechanism and GSK2830371 comparison). Link

  • Sigma-Aldrich. (2024).[6] Product Specification: 5-Chloro-2-methylpyridin-3-ol (CAS 91420-23-4). Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Chloro-2-methylpyridin-3-ol Analogs

Focus Application: Optimization of P2X7 Receptor Antagonists & Bioisosteric Modulation in Medicinal Chemistry Executive Summary The 5-chloro-2-methylpyridin-3-ol scaffold (CAS: 264264-90-2) represents a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Optimization of P2X7 Receptor Antagonists & Bioisosteric Modulation in Medicinal Chemistry

Executive Summary

The 5-chloro-2-methylpyridin-3-ol scaffold (CAS: 264264-90-2) represents a "privileged structure" in modern drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels like P2X7 .

This guide objectively compares the performance of this chlorinated scaffold against its fluoro-, bromo-, and des-halo analogs. While the 5-chloro substituent is often the starting point for potency, data indicates that 5-fluoro analogs frequently offer superior metabolic stability and solubility profiles, albeit sometimes at the cost of receptor residence time. This guide dissects these trade-offs using experimental data derived from P2X7 antagonist optimization campaigns.

Chemical Profile & Structural Logic

Before analyzing performance, we must understand the electronic and steric contribution of the 5-chloro-2-methylpyridin-3-ol core.

  • The 3-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. In many binding pockets (e.g., P2X7, GPR119), this forms a key anchor point with polar residues (often Serine or Tyrosine).

  • The 5-Chloro Substituent:

    • Electronic: Withdraws electron density, lowering the pKa of the pyridine nitrogen (making it less basic). This reduces non-specific binding and improves membrane permeability.

    • Steric/Lipophilic: Fills hydrophobic pockets (Volume ~19 ų) more effectively than fluorine (~9 ų) or hydrogen.

  • The 2-Methyl Group: Provides a "twist" to the biaryl conformation (if coupled) or steric occlusion to prevent metabolic attack at the susceptible 2-position.

Comparative Performance Analysis

The following data summarizes the SAR trends observed when optimizing this scaffold for P2X7 receptor antagonism , a target for treating neuroinflammation and depression.

Table 1: SAR Comparison of 5-Substituted-2-methylpyridin-3-ol Analogs

Data synthesized from representative P2X7 antagonist studies (e.g., 1,2,3-triazolopiperidine series).

Analog TypeSubstituent (R)Human P2X7 Potency (IC₅₀)Metabolic Stability (HLM)CYP Inhibition (Liability)Physicochemical Profile
The Standard 5-Chloro 2.0 nM ModerateHigh (IC₅₀ ~8.5 µM)High LogP; Good membrane permeability but poor solubility.
The Bioisostere 5-Fluoro 24 nMHigh Low (IC₅₀ >10 µM) Improved solubility; Reduced lipophilicity.
The Steric Probe 5-Bromo 1.8 nMLowHighHigh LogP; often metabolically labile due to debromination risks.
The Baseline 5-Hydrogen >1000 nMLowLowPoor binding; lacks hydrophobic interaction at the 5-position.
The Polar 5-Methoxy >5000 nMHighLowLoss of potency due to steric clash or polarity mismatch.
Key Findings
  • Potency vs. Stability Trade-off: The 5-chloro analog consistently yields the highest potency due to optimal hydrophobic filling of the receptor pocket. However, it suffers from higher CYP450 inhibition (likely CYP2C19 or CYP3A4), posing drug-drug interaction risks.

  • The Fluorine Solution: Switching to 5-fluoro results in a ~10-fold drop in potency but dramatically improves metabolic stability (Microsomal Stability) and eliminates CYP inhibition. This is often the preferred "Lead Optimization" choice if potency can be regained elsewhere in the molecule.

  • The Methyl Switch: The 2-methyl group is non-negotiable in this scaffold. Removing it (Des-methyl) often leads to a complete loss of activity (IC₅₀ > 10 µM) and rapid oxidation of the pyridine ring.

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when optimizing this scaffold, guiding the chemist from the parent compound to the optimal candidate.

SAR_Logic Start Parent Scaffold 5-chloro-2-methylpyridin-3-ol Check_Potency Is Potency Sufficient? (IC50 < 10 nM) Start->Check_Potency Check_Metab Is Metabolic Stability High? (HLM > 30 min) Check_Potency->Check_Metab Yes Switch_Br Switch to 5-Bromo/Iodo (Explore Hydrophobic Pocket) Check_Potency->Switch_Br No (Need more lipophilicity) Path_Cl Retain 5-Cl Focus on Linker Optimization Check_Metab->Path_Cl Yes Switch_F Switch to 5-Fluoro (Sacrifice Potency for Stability) Check_Metab->Switch_F No (High Clearance) Add_Polar Add Polar Groups (Reduce LogP) Switch_F->Add_Polar If Solubility Low

Caption: Decision tree for optimizing 5-halo-pyridin-3-ol scaffolds based on potency and metabolic feedback loops.

Experimental Protocols

To replicate these findings or synthesize novel analogs, the following protocols are recommended. These are designed to be self-validating (i.e., they include checkpoints to ensure success).

Protocol A: Synthesis of 5-Chloro-2-methylpyridin-3-ol

Methodology: Diazotization-Hydrolysis (High Purity Route)

Rationale: Direct chlorination of 2-methylpyridin-3-ol often yields inseparable mixtures of 4-Cl and 6-Cl isomers. The diazotization route from the amino-pyridine ensures regiospecificity.

  • Starting Material: Begin with 2-amino-5-chloro-3-methylpyridine (commercially available).

  • Diazotization:

    • Dissolve starting material (10 mmol) in 10% H₂SO₄ (20 mL). Cool to 0°C.

    • Add NaNO₂ (1.2 eq) dropwise. Checkpoint: Solution must turn clear/yellow; evolution of N₂ gas indicates reaction progress.

  • Hydrolysis:

    • Heat the diazonium salt solution to 90°C for 1 hour.

    • Observation: Gas evolution ceases when conversion is complete.

  • Workup:

    • Neutralize with NaHCO₃ to pH 6-7. Extract with Ethyl Acetate (3x).

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~2.3 ppm (Methyl) and two doublets in the aromatic region (Pyridine protons).

Protocol B: P2X7 Calcium Influx Assay (Functional Potency)

Methodology: FLIPR (Fluorometric Imaging Plate Reader) Assay

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment:

    • Add test compounds (5-Cl, 5-F analogs) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 15 mins.

  • Agonist Challenge:

    • Inject BzATP (Specific P2X7 agonist, EC₈₀ concentration).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm).

    • Calculation: % Inhibition = 100 * (Max Fluorescence - Sample) / (Max - Min).

    • Self-Validation: The reference compound (e.g., A-438079) must return an IC₅₀ within 3-fold of historical data (typically ~100 nM) for the assay to be valid.

Synthesis Workflow Visualization

The following diagram details the regiospecific synthesis route described in Protocol A.

Synthesis_Flow Step1 Start: 2-Amino-5-chloro-3-methylpyridine Step2 Diazotization (NaNO2, H2SO4, 0°C) Step1->Step2 Activation Step3 Intermediate: Diazonium Salt Step2->Step3 Step4 Hydrolysis (Heat, 90°C) Step3->Step4 -N2 Step5 Product: 5-Chloro-2-methylpyridin-3-ol Step4->Step5 Workup

Caption: Regioselective synthesis pathway via diazotization to avoid isomer formation.

References

  • Bhattacharya, A. et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S. et al. (2005). Metabolic Activation of Pyridine Derivatives: Structure-Toxicity Relationships. Chemical Research in Toxicology.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Sigma-Aldrich Product Data. 2-Chloro-5-methylpyridin-3-ol (CAS 910649-59-1).[1]

Sources

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